![molecular formula C15H23BrO2 B3094509 1-(8-Bromooctyloxy)-4-methoxybenzene CAS No. 125878-82-2](/img/structure/B3094509.png)
1-(8-Bromooctyloxy)-4-methoxybenzene
Overview
Description
“1-(8-Bromooctyloxy)-4-methoxybenzene” is a chemical compound. It is used in the preparation of (1,4-bis-(8-bromooctyloxy)-benzene) .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions such as esterification, substitution, hydrolysis, or elimination . The exact synthesis process for “1-(8-Bromooctyloxy)-4-methoxybenzene” is not explicitly mentioned in the available resources.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of alizarin with bromoacetate formed only one product depending on the synthesis method since the two hydroxyl groups of alizarin have different reaction activity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivative Compounds : 1-(8-Bromooctyloxy)-4-methoxybenzene serves as a precursor in the synthesis of various complex organic compounds. For instance, it has been used in the synthesis of hydroxy-4-methoxytricyclo compounds, demonstrating its utility in forming structurally intricate molecules (Shishov et al., 2014).
- Liquid Crystal Research : This compound contributes to research in liquid crystal technology. In a study, Grignard reagents derived from 1-bromo-4-methoxybenzene were used to synthesize β‐C‐aryl glycosides, which are crucial for the development of chiral liquid crystals (Bertini et al., 2003).
- Electrochemical Applications : The compound has been utilized in electrochemical studies, such as the radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives, indicating its relevance in electrochemical synthesis processes (Esteves et al., 2007).
Environmental and Atmospheric Studies
- Marine Troposphere Studies : Research on the presence of halogenated methoxybenzenes like 1-(8-Bromooctyloxy)-4-methoxybenzene in the marine troposphere contributes to our understanding of biogenic and anthropogenic origins of these compounds in the environment (Führer & Ballschmiter, 1998).
Pharmaceutical and Biological Research
- Synthesis of Bioactive Compounds : This compound is used in synthesizing chalcone derivatives, which have shown biological activities such as free radical scavenging and anti-inflammatory properties (Jung et al., 2017).
- Interaction Studies : Studies involving methoxybenzene compounds, including derivatives like 1-(8-Bromooctyloxy)-4-methoxybenzene, explore their interactions in hydrogen bonds, which is significant in pharmaceutical chemistry (Palusiak & Grabowski, 2002).
Polymer and Materials Science
- Polymer Solar Cells : The compound's derivatives have been investigated for their potential use in polymer solar cells, showcasing its importance in the field of renewable energy technologies (Jin et al., 2016).
Atmospheric Pollution Studies
- Air Pollution Analysis : Methoxybenzene compounds, including derivatives of 1-(8-Bromooctyloxy)-4-methoxybenzene, have been studied for their role as potential air pollutants, contributing to our understanding of environmental impacts in the troposphere (Sun et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cholinesterase enzymes, specifically acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes catalyze the degradation of the neurotransmitter acetylcholine, leading to the termination of cholinergic neurotransmission .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through dual-site interactions with the catalytic triad active center and the peripheral anionic site (pas) of the enzyme . This interaction could potentially inhibit the activity of the enzymes, thereby affecting cholinergic neurotransmission .
Biochemical Pathways
Inhibition of ache and bche can affect cholinergic neurotransmission, which plays a crucial role in many physiological processes, including muscle function, memory, and cognition .
Result of Action
Inhibition of ache and bche can lead to an increase in acetylcholine levels, potentially affecting various physiological processes, including muscle function, memory, and cognition .
properties
IUPAC Name |
1-(8-bromooctoxy)-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO2/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-11H,2-7,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPTJJGVXVWAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Bromooctyloxy)-4-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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